

# Synthesis of Olaparib Intermediate: A Detailed Experimental Guide

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## Compound of Interest

Compound Name: 2-Fluoro-5-methoxybenzonitrile

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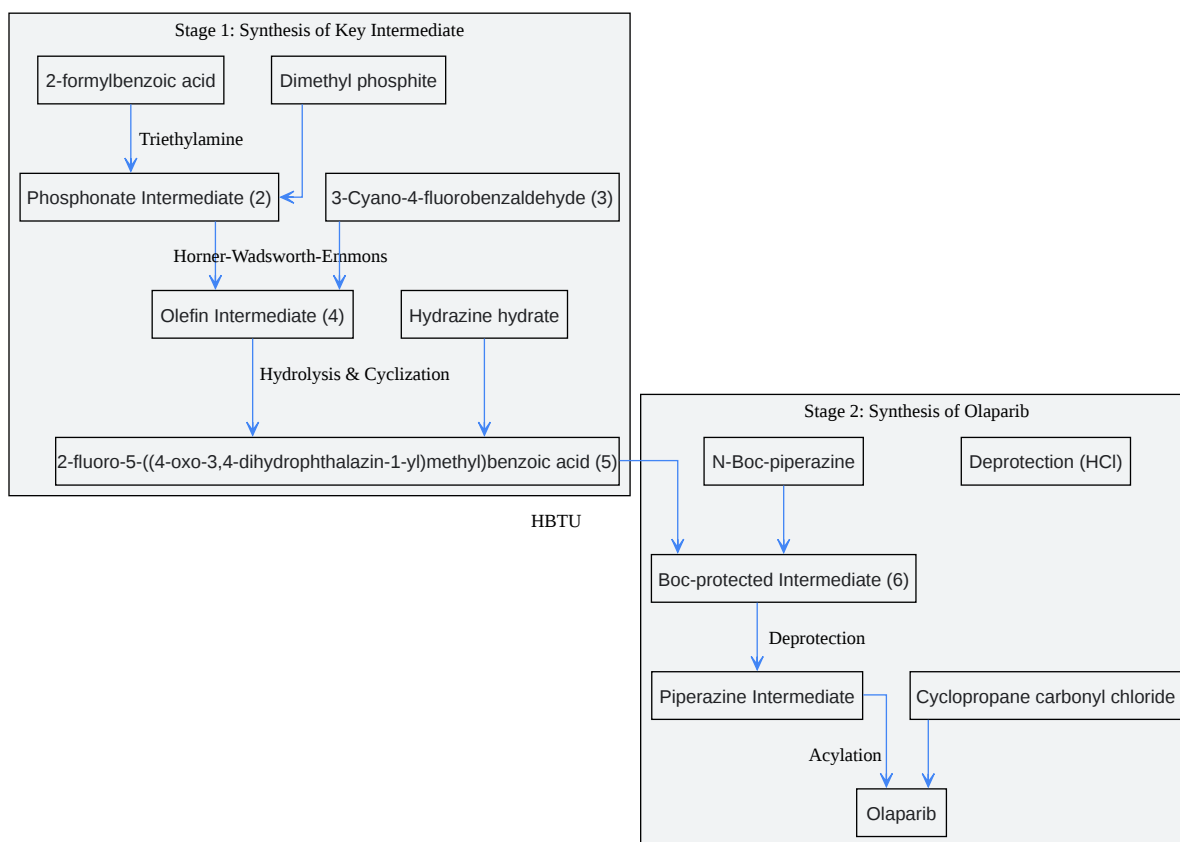
This document provides a comprehensive overview of the experimental procedures for the synthesis of a key intermediate of Olaparib, a potent poly(ADP-ribose) polymerase (PARP) inhibitor used in cancer therapy. The protocols outlined below are based on established and scalable chemical manufacturing processes, offering a guide for laboratory-scale synthesis.

## Introduction

Olaparib's efficacy is intrinsically linked to its molecular structure, the synthesis of which involves several key intermediates. One such crucial precursor is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid. This application note details a common and efficient synthetic route to this intermediate, followed by its conversion to Olaparib.

## Synthetic Workflow Overview

The synthesis can be broadly divided into two main stages: the formation of the phthalazinone core with the benzoic acid side chain, and the subsequent amidation to yield the final product. The overall workflow is depicted in the diagram below.



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Caption: Synthetic workflow for Olaparib highlighting the key intermediate.

## Experimental Protocols

### Stage 1: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5)

This stage follows a modified medicinal chemistry route that has been optimized for scalability.

[\[1\]](#)[\[2\]](#)

#### Step 1.1: Synthesis of Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate (Phosphonate Intermediate 2)

- Materials: 2-formylbenzoic acid (1), dimethyl phosphite, triethylamine, dichloromethane, methanesulfonic acid.
- Procedure:
  - To a stirred solution of 2-formylbenzoic acid (15 g, 99.98 mmol) and triethylamine (13.13 g, 130.0 mmol) in dichloromethane (200 mL), add dimethyl phosphite (14.3 g, 130.0 mmol). [\[3\]](#)
  - Stir the reaction mixture at room temperature for 4 hours.
  - Monitor the reaction progress by thin-layer chromatography (TLC).
  - Upon completion, add methanesulfonic acid (13.4 g, 140.0 mmol) dropwise.
  - Stir for an additional 30 minutes.
  - Concentrate the reaction mixture to dryness.
  - Add water and triturate the resulting solid for 2 hours.
  - Filter the solid, wash with water, and then with petroleum ether to obtain the phosphonate intermediate as a white solid.

#### Step 1.2: Synthesis of Olefin Intermediate (4)

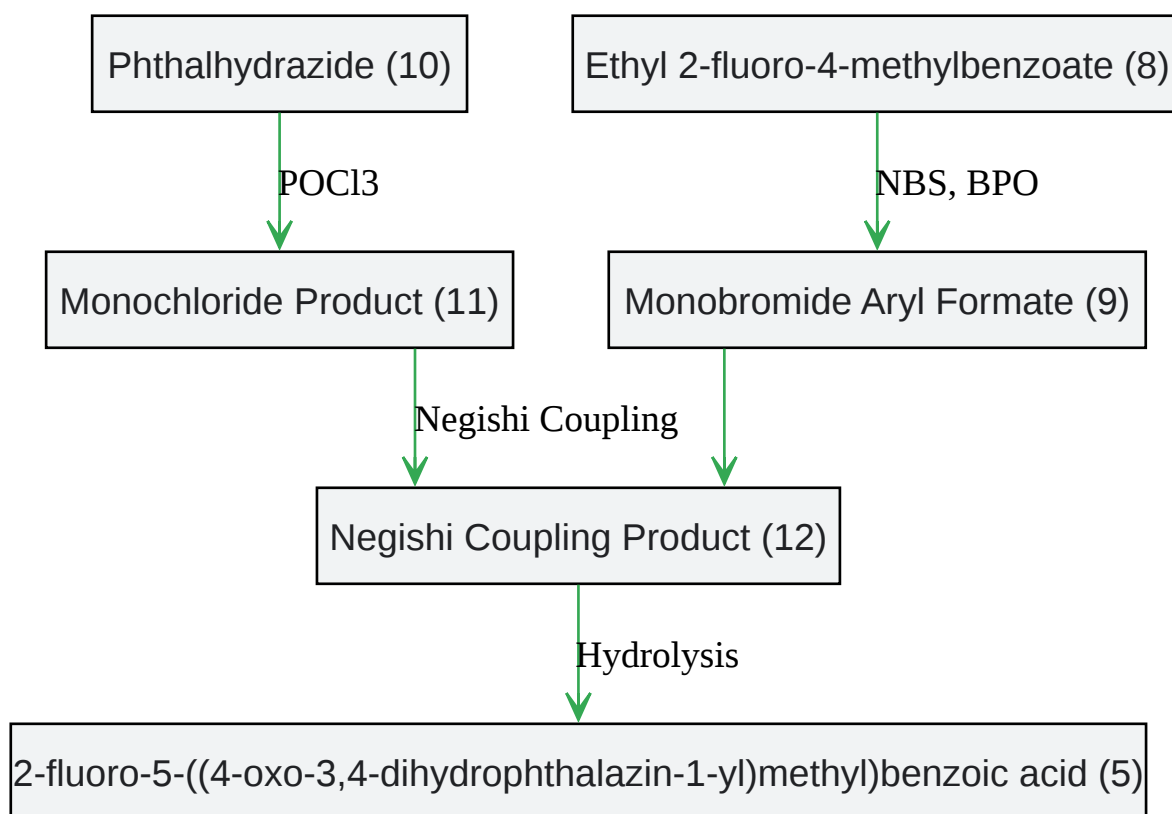
- Materials: Phosphonate intermediate (2), 3-cyano-4-fluorobenzaldehyde (3), triethylamine, dichloromethane.
- Procedure:
  - To a cooled mixture of the phosphonate intermediate (from the previous step) and 3-cyano-4-fluorobenzaldehyde in dichloromethane, add triethylamine dropwise.[3]
  - Allow the reaction to proceed, monitoring by TLC.
  - Upon completion, concentrate the reaction mixture to dryness.
  - Triturate the residue with water, filter, and dry to obtain the olefin intermediate as a white solid. This product is typically a mixture of E and Z isomers.[1][2]

#### Step 1.3: Synthesis of 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5)

- Materials: Olefin intermediate (4), hydrazine hydrate, sodium hydroxide aqueous solution, acetone.
- Procedure:
  - Suspend the olefin intermediate in water and cool the mixture.
  - Add hydrazine hydrate and allow the reaction to proceed.[3]
  - Then, add acetone and a sodium hydroxide aqueous solution.
  - Stir the reaction mixture, allowing it to warm to room temperature.
  - Perform an aqueous workup, including extraction.
  - Adjust the pH of the aqueous layer to precipitate the product.
  - Filter the white solid, rinse with cold water, and recrystallize to obtain the desired benzoic acid intermediate.

## Alternative Scalable Route to Intermediate (5)

An alternative, more scalable process utilizes phthalhydrazide as a starting material, avoiding the use of hydrazine hydrate in the final cyclization step.[1][2] This route involves a Negishi coupling reaction.[1][2]



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Caption: Alternative scalable synthesis of the key intermediate.

## Stage 2: Synthesis of Olaparib

### Step 2.1: Synthesis of Boc-protected Intermediate (6)

- Materials: 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid (5), N-Boc-piperazine, 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU), diisopropylethylamine (DIPEA), acetonitrile.
- Procedure:
  - Suspend the benzoic acid intermediate (5) in acetonitrile.

- Add DIPEA followed by N-Boc-piperazine.[4]
- Cool the reaction mixture and add HBTU portion-wise.
- Stir the reaction until completion, as monitored by TLC.
- Work up the reaction to isolate the Boc-protected intermediate.

#### Step 2.2: Deprotection and Acylation to form Olaparib

- Materials: Boc-protected intermediate (6), hydrochloric acid, cyclopropane carbonyl chloride, triethylamine, dichloromethane.
- Procedure:
  - Remove the Boc protecting group from the intermediate (6) using hydrochloric acid.[1]
  - Neutralize the resulting amine salt.
  - Dissolve the deprotected piperazine intermediate in dichloromethane.
  - Add triethylamine, followed by the dropwise addition of cyclopropane carbonyl chloride.
  - After the reaction is complete, perform an aqueous workup with citric acid and sodium carbonate solutions.[5]
  - The crude product is then purified by recrystallization to afford Olaparib.

## Quantitative Data Summary

Step No.	Product	Starting Material(s)	Reagents	Solvent	Yield (%)	Reference
1.1	Phosphonate Intermediate (2)	2-formylbenzoic acid (1), Dimethyl phosphite	Triethylamine, Methanesulfonic acid	Dichloromethane	93-95	[1][3]
1.2 & 1.3	Benzoic Acid Intermediate (5)	Phosphonate (2), Aldehyde (3), Hydrazine hydrate	Triethylamine, NaOH	Dichloromethane, Water	77 (over 2 steps)	[1][2]
Alt. Route	Benzoic Acid Intermediate (5)	Phthalhydrazide (10), Aryl Formate (9)	POCl <sub>3</sub> , NBS, BPO, Pd catalyst	Dichloromethane	62 (over 3 steps)	[1][2]
2.1	Boc-protected Intermediate (6)	Benzoic Acid (5), N-Boc-piperazine	HBTU, DIPEA	Acetonitrile	78	[1]
2.2	Olaparib	Deprotected Intermediate	Cyclopropane carbonyl chloride, Triethylamine	Dichloromethane	85	[1]

## Conclusion

The synthetic procedures detailed in this application note provide a robust framework for the laboratory-scale synthesis of a key Olaparib intermediate and the final active pharmaceutical ingredient. The original medicinal chemistry route offers a well-established path, while the alternative scalable process presents a more cost-effective and environmentally conscious option for larger-scale production. Researchers should carefully consider the scale and objectives of their synthesis when selecting the most appropriate route.

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